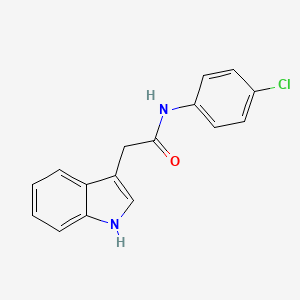
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAAO inhibitor, is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders.
作用机制
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor works by inhibiting the activity of this compound, which is responsible for the degradation of D-serine. D-serine is a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting this compound, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound inhibitor has significant effects on various biochemical and physiological processes. It has been found to enhance cognitive function, promote neuroprotection, and reduce oxidative stress. Additionally, this compound inhibitor has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in lab experiments is its specificity towards this compound. This allows for targeted inhibition of this compound without affecting other enzymes or neurotransmitters. However, one of the limitations of using this compound inhibitor is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.
未来方向
Include exploring the use of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in combination with other drugs, investigating its effects on different animal models, and developing more potent and selective inhibitors. Additionally, the development of non-invasive imaging techniques for this compound activity could provide valuable insights into the mechanism of action of this compound inhibitor.
Conclusion
In conclusion, this compound inhibitor is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders. Its specificity towards this compound allows for targeted inhibition, leading to enhanced cognitive function and neuroprotection. While there are limitations to its use, the potential benefits of this compound inhibitor make it a promising area of research for the future.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor involves the condensation of 2,4-difluoroaniline and 1-oxo-1,3-dihydro-2H-isoindole-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor has been extensively studied for its potential in treating various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It works by inhibiting the activity of D-amino acid oxidase (this compound), an enzyme responsible for the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting this compound, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-11-5-6-14(13(18)7-11)19-15(21)9-20-8-10-3-1-2-4-12(10)16(20)22/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSRFFDWVQOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)

![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)